Fmoc-Tyr(tBu)-OPfp
Overview
Description
“Fmoc-Tyr(tBu)-OH” is a derivative of tyrosine that is commonly used in solid phase peptide synthesis . It is also known as "Fmoc-O-tert-butyl-L-tyrosine" .
Synthesis Analysis
“Fmoc-Tyr(tBu)-OH” is used in peptide synthesis as an amino acid protection monomer . It is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . The use of “Fmoc-Tyr(tBu)-OH” in peptide synthesis is more efficient, as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains . The use of “Fmoc-Tyr(tBu)-OH” also eliminates all potential for side products arising from the acylation of the tyrosine side-chain .
Molecular Structure Analysis
“Fmoc-O-tert-butyl-L-tyrosine” belongs to L-tyrosine compounds. Its molecular structure contains a chiral center, so it can exist two enantiomers and has optical activity .
Chemical Reactions Analysis
When a solution of “Fmoc-Tyr(tBu)-OH” dissolved in DMF is mixed together with a solution of piperidine and DMF mixed at a 1:4 ratio, a deprotection reaction of the Fmoc group will occur at room temperature .
Physical And Chemical Properties Analysis
“Fmoc-Tyr(tBu)-OH” is a white to light yellow crystalline powder. It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF. Its melting point is 150-151°C .
Scientific Research Applications
Phosphotyrosine Peptides Synthesis : Fmoc-Tyr(tBu)-OPfp facilitates the synthesis of tyrosine phosphorylated peptides. It was used to synthesize phosphopeptides, which are fragments of murine adipocyte lipid binding protein, showing high yield and purity without byproducts like pyrophosphates (Krog-Jensen, Christensen, & Meldal, 1999).
High Yield O-Glycopeptide Synthesis : This compound is crucial in the high yield and stereoselective synthesis of O-glycopeptides. It demonstrates significant efficacy in glycosylation reactions for peptide resin coupling, providing a rapid and stereoselective method for routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Glycopeptide Synthesis for Glycogenin : Fmoc-Tyr(tBu)-OPfp has been used in the solid-phase synthesis of glycopeptides related to glycogenin, showing its utility in generating complex glycosylated peptides (Jansson et al., 1996).
Synthesis of Glycosylated Tyrosine Derivatives : The compound is essential in the synthesis of glycosylated tyrosine derivatives for solid-phase glycopeptide synthesis. Different glycosylation procedures were evaluated, highlighting its versatility in peptide synthesis (Jensen, Meldal, & Bock, 1993).
Preventing Aspartimide Formation : It's used in Fmoc/tBu solid-phase peptide synthesis, particularly in preventing aspartimide formation, a common problem in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447069 | |
Record name | Fmoc-Tyr(tBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-OPfp | |
CAS RN |
86060-93-7 | |
Record name | Fmoc-Tyr(tBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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